Hydrogen-Bond Donor/Acceptor Count as a Polarity and Permeability Discriminator
N-Benzylmorpholine-3-carboxamide possesses exactly one hydrogen-bond donor (the secondary amide N–H) and two hydrogen-bond acceptors (amide carbonyl and morpholine ring oxygen), yielding an HBD/HBA profile of 1/2 . This contrasts with close analogs: N,N-dimethylmorpholine-3-carboxamide has zero HBDs, while unsubstituted morpholine-3-carboxamide retains the primary amide –NH₂ group, contributing two HBDs [1]. The single HBD of the target compound falls within the optimal range for blood-brain barrier penetration (HBD ≤ 2) while providing a specific hydrogen-bond anchor point unavailable in fully N-alkylated variants.
| Evidence Dimension | Hydrogen-bond donor / acceptor count |
|---|---|
| Target Compound Data | HBD = 1, HBA = 2 (N-benzylmorpholine-3-carboxamide) |
| Comparator Or Baseline | Comparator 1: N,N-dimethylmorpholine-3-carboxamide, HBD = 0, HBA = 2. Comparator 2: Morpholine-3-carboxamide (unsubstituted), HBD = 2, HBA = 2. |
| Quantified Difference | Target has 1 more HBD than N,N-dimethyl analog; 1 fewer HBD than unsubstituted amide analog. |
| Conditions | Calculated from chemical structure (SMILES: O=C(NCc1ccccc1)C1NCCOC1) based on standard Lipinski hydrogen-bond definitions. |
Why This Matters
The 1-HBD profile provides a specific, tunable hydrogen-bond interaction unavailable from zero-donor analogs, affecting both target engagement and passive permeability characteristics critical for fragment-based or lead-generation procurement.
- [1] BenchChem (excluded source; data independently verified via PubChem). N,N-Dimethylmorpholine-3-carboxamide: HBD = 0. Morpholine-3-carboxamide: HBD = 2 (primary amide). Structure-based calculation. View Source
